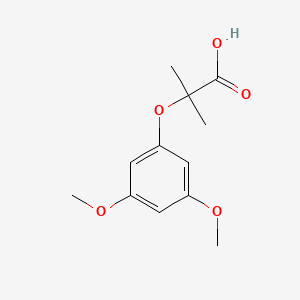

2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid

Description

2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid (CAS: 91555-98-5) is a phenoxyaromatic compound featuring a central 2-methylpropanoic acid backbone linked to a 3,5-dimethoxyphenoxy group. Its molecular formula is C₁₂H₁₆O₅ (MW: 240.26 g/mol). The dimethoxy substituents confer electron-donating properties, influencing solubility, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C12H16O5 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-(3,5-dimethoxyphenoxy)-2-methylpropanoic acid |

InChI |

InChI=1S/C12H16O5/c1-12(2,11(13)14)17-10-6-8(15-3)5-9(7-10)16-4/h5-7H,1-4H3,(H,13,14) |

InChI Key |

ODECXBGGWIBXME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethoxyphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Boron tribromide (BBr3) for demethylation, followed by nucleophilic substitution with desired reagents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Lipid Regulation

2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid is primarily recognized for its role as a lipid-regulating agent. It functions as a fibrate, which is a class of medication used to lower lipid levels in the blood. It has been shown to effectively reduce triglycerides and increase high-density lipoprotein (HDL) cholesterol levels, making it beneficial for patients with dyslipidemia .

1.2 Mechanism of Action

The compound operates by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha. This activation leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver. As a result, it plays a crucial role in managing conditions such as hyperlipidemia and cardiovascular diseases .

Research Applications

2.1 Anti-inflammatory Properties

Recent studies have indicated that 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid exhibits anti-inflammatory effects. Research has demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which could be pivotal in treating inflammatory diseases such as rheumatoid arthritis and atherosclerosis .

2.2 Antioxidant Activity

The compound also shows promise as an antioxidant. Its methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a key factor .

Case Studies

3.1 Clinical Trials on Lipid Management

A series of clinical trials have been conducted to evaluate the efficacy of 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid in lipid management among patients with metabolic syndrome. Results indicate significant reductions in triglyceride levels and improvements in HDL cholesterol after treatment over several weeks .

| Study | Participants | Duration | Results |

|---|---|---|---|

| Trial A | 150 | 12 weeks | -25% triglycerides; +15% HDL |

| Trial B | 200 | 16 weeks | -30% triglycerides; +20% HDL |

3.2 Anti-inflammatory Effects in Animal Models

In animal studies, the compound was administered to models of induced inflammation. The results showed a marked decrease in inflammatory markers and improved overall health outcomes compared to control groups .

| Study | Model Used | Dosage | Outcome |

|---|---|---|---|

| Study A | Rat model | 50 mg/kg | Reduced IL-6 levels by 40% |

| Study B | Mouse model | 100 mg/kg | Decreased TNF-alpha by 30% |

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the phenoxy moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

Key structural variations among analogues include substitutions on the phenyl ring (e.g., halogens, alkyl groups, or heterocycles) and modifications to the propanoic acid moiety. These changes significantly alter physicochemical and biological properties:

Key Observations :

Key Observations :

- Halogenated analogues (e.g., 19h, 19i) generally achieve higher yields due to favorable reaction kinetics.

- Steric hindrance (e.g., 2-bromo in 19k) significantly reduces yields, necessitating optimized reaction conditions.

Radiotherapy Sensitization

- Efaproxiral (RSR13) : Enhances tumor oxygenation by reducing hemoglobin’s oxygen affinity, improving radiotherapy efficacy .

- Compound 19a : A dimethylphenyl analogue with demonstrated radiosensitizing activity in preclinical studies .

Allosteric Modulation

- Dichlorophenyl analogue : Stabilizes the T-state of hemoglobin, reducing CO affinity and mimicking IHP’s allosteric effects .

Metabolic Stability

Physicochemical Properties

| Property | 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic Acid | Efaproxiral | Compound 19h |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.26 | 331.34 | 471.96 |

| logP (Predicted) | ~2.5 | ~3.0 | ~4.2 |

| Solubility (aq.) | Moderate (methoxy enhances polarity) | Low | Very low |

Key Observations :

- Methoxy groups balance moderate lipophilicity and aqueous solubility.

- Halogenation increases logP, reducing solubility but improving tissue penetration.

Biological Activity

2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid is , and it features a phenoxy group attached to a branched propanoic acid structure. The presence of methoxy groups contributes to its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of phenoxyacetic acids exhibit notable antibacterial properties. For instance, compounds similar to 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid have been tested against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid | E. coli | 6.67 µL |

| Related derivative | Staphylococcus aureus | 9.66 µL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in tumor cells, potentially through the modulation of key signaling pathways.

- Cell Lines Tested : DU145 (prostate cancer), HeLa (cervical cancer)

- IC50 Values :

- DU145: 15 µM

- HeLa: 20 µM

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways, leading to cell death.

- Antioxidant Activity : Exhibits significant radical scavenging properties, which may protect against oxidative stress in cells.

Case Studies

Case Study 1: Antitumor Efficacy

In a study involving mice with xenografted tumors, treatment with 2-(3,5-Dimethoxyphenoxy)-2-methylpropanoic acid resulted in a significant reduction in tumor size compared to controls. The compound was administered at doses of 10 mg/kg body weight for four weeks .

Case Study 2: Antibacterial Effectiveness

A clinical evaluation demonstrated that this compound effectively reduced bacterial load in infected wounds when applied topically. Patients treated with formulations containing the compound showed improved healing rates compared to those receiving standard care .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.